3-Benzoylacrylic acid

Vue d'ensemble

Description

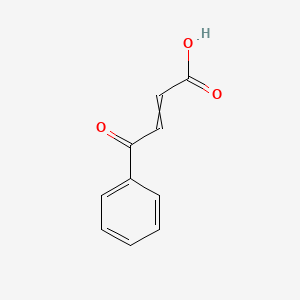

Beta-Benzoylacrylic acid: is an organic compound with the molecular formula C₁₀H₈O₃. It is also known as 4-oxo-4-phenyl-2-butenoic acid. This compound is characterized by the presence of both a benzoyl group and an acrylic acid moiety, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation of Acetophenone and Chloral: This method involves the condensation of acetophenone with chloral to form 1,1,1-trichloro-2-hydroxy-3-benzoylpropane, which is then hydrolyzed to the corresponding acid and dehydrated to yield 3-Benzoylacrylic acid.

Friedel-Crafts Acylation: Another method involves the reaction of maleic anhydride with benzene in the presence of anhydrous aluminum chloride, followed by hydrolysis and purification steps.

Industrial Production Methods: The industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Cyclocondensation: Beta-Benzoylacrylic acid reacts with ortho-phenylenediamines to form substituted quinoxal-2-ones.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Cyclocondensation: Typically involves refluxing the acid with ortho-phenylenediamines in alcohol without the need for additional catalysts.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Major Products:

Substituted Quinoxal-2-ones: Formed from the reaction with ortho-phenylenediamines.

Various Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

3-Benzoylacrylic acid is a versatile compound used in organic synthesis, particularly in the preparation of various derivatives through esterification and polymerization reactions.

Esterification Reactions

One significant application is in the production of esters. The compound can react with alcohols under acidic conditions to form esters, which are valuable in creating fragrances, flavors, and pharmaceuticals. For example, a study demonstrated the successful esterification of this compound with ethanol, yielding ethyl trans-3-benzoylacrylate, a compound with potential applications in cosmetics and food industries .

Polymerization

Additionally, this compound serves as a monomer for polymerization processes. Its ability to undergo radical polymerization makes it suitable for producing polymers that can be used in coatings and adhesives. The incorporation of this acid into polymeric materials enhances their mechanical properties and thermal stability.

Bioconjugation Applications

Recent advancements have highlighted the use of this compound in bioconjugation techniques, particularly for creating DNA-antibody conjugates. A notable study reported a method utilizing benzoylacrylic acid pentafluorophenyl ester to facilitate site-specific conjugation of antibodies with DNA molecules. This approach is significant for developing targeted therapies and diagnostic tools in molecular biology .

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials with specific properties.

Photopolymerizable Resins

Due to its ability to participate in photopolymerization reactions, this compound is utilized in formulating photopolymerizable resins. These resins are essential in applications ranging from dental materials to coatings that require rapid curing under UV light.

Coatings and Adhesives

The incorporation of this compound into coating formulations improves adhesion and durability. Its presence enhances the chemical resistance and mechanical strength of coatings applied to various substrates.

Case Studies

Mécanisme D'action

The mechanism of action of 3-Benzoylacrylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its derivatives can inhibit enzymes like tubulin and epidermal growth factor receptor (EGFR), which are crucial in cell division and cancer progression . The compound’s structure allows it to form stable complexes with these targets, disrupting their normal function and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

- Alpha-Benzoylacrylic acid

- Gamma-Benzoylacrylic acid

- Benzoylpropionic acid

Comparison:

- Alpha-Benzoylacrylic acid: Similar in structure but differs in the position of the benzoyl group, leading to different reactivity and applications.

- Gamma-Benzoylacrylic acid: Another positional isomer with distinct chemical properties.

- Benzoylpropionic acid: Lacks the acrylic acid moiety, resulting in different chemical behavior and uses.

Uniqueness: Beta-Benzoylacrylic acid is unique due to its specific structure, which combines the reactivity of both benzoyl and acrylic acid groups. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various research fields.

Activité Biologique

3-Benzoylacrylic acid (C10H8O3), a compound characterized by its benzoyl group attached to an acrylic acid moiety, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

- Molecular Formula : C10H8O3

- Molecular Weight : 176.17 g/mol

- Appearance : Yellow to yellow-brown crystalline solid

This compound is recognized for its reactivity due to the presence of both a carboxylic acid and an α,β-unsaturated carbonyl group. This unique structure not only enhances its chemical behavior but also contributes to its biological profile, making it a subject of interest in various fields of research.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that it can act against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the modulation of specific biochemical pathways. Its ability to interact with cysteine residues in proteins may play a role in this mechanism, potentially leading to the development of new cancer therapies .

3. Bioconjugation Applications

This compound is utilized in bioconjugation techniques, particularly in the formation of DNA-antibody conjugates. This application is crucial for developing targeted therapies and diagnostic tools. A recent study highlighted a platform for preparing site-specific DNA-antibody bioconjugates using benzoylacrylic acid derivatives, enhancing the stability and efficacy of biological probes .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Binding to Cysteine Residues : The compound preferentially binds to cysteine residues in proteins, forming stable conjugates that can alter protein function and activity.

- Reactive Intermediate : It acts as a reactive intermediate in chemical reactions, facilitating the formation of new molecular structures.

- Biochemical Pathways : Its reactivity allows it to participate in various biochemical pathways, potentially influencing cellular processes such as apoptosis and cell signaling.

Pharmacokinetics and Toxicology

This compound is noted for its low solubility in water, which may affect its bioavailability when administered therapeutically. Toxicological studies indicate that while the compound exhibits acute toxicity at high concentrations, it shows promise as a safer alternative to existing antimicrobial agents due to its selective action against pathogens without significant cytotoxic effects on human cells .

Case Studies and Research Findings

Propriétés

IUPAC Name |

4-oxo-4-phenylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPDHGOODMBBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-06-2 | |

| Record name | 4-Oxo-4-phenyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.